molecular formula C25H24N2O3 B2595232 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide CAS No. 850905-51-0

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2595232
CAS No.: 850905-51-0
M. Wt: 400.478
InChI Key: VLHFXGKNBWXFNE-UHFFFAOYSA-N
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Description

2-((2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide (CAS 850905-57-6) is a synthetic organic compound with a molecular formula of C26H26N2O3 and a molecular weight of 414.51 g/mol . This chemical features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known to be present in compounds investigated for a range of biological activities, including treatments for cancer, pain, and neurodegenerative diseases . The specific structure of this acetamide derivative includes a benzyl substitution on the tetrahydroisoquinoline nitrogen and an acetamide linker connected to a p-tolyl (4-methylphenyl) ring system . This molecular architecture makes it a compound of significant interest in pharmaceutical and biological research, particularly in the synthesis and exploration of novel tetrahydroisoquinoline-based libraries. Researchers can utilize this high-purity material as a key intermediate or building block in the development of new active compounds or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-10-12-20(13-11-18)26-24(28)17-30-23-9-5-8-22-21(23)14-15-27(25(22)29)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHFXGKNBWXFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a benzylamine with an aldehyde.

    Oxidation: The resulting tetrahydroisoquinoline is then oxidized to introduce the oxo group.

    Acylation: The oxo-tetrahydroisoquinoline is acylated with p-tolyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy-tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2-benzyl and p-tolyl substituents. Key analogues include:

Compound Name R1 (Isoquinoline Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
Target Compound 2-Benzyl p-Tolyl C₂₅H₂₄N₂O₃ 400.48 Baseline for comparison; moderate lipophilicity.
2-((2-(4-Methylbenzyl)-1-oxo-1,2,3,4-THIQ-5-yl)oxy)-N-(p-tolyl)acetamide 2-(4-Methylbenzyl) p-Tolyl C₂₆H₂₆N₂O₃ 414.50 Increased steric bulk and lipophilicity due to para-methylbenzyl; may alter receptor binding.
2-((2-Benzyl-1-oxo-THIQ-5-yl)oxy)-N-(m-tolyl)acetamide 2-Benzyl m-Tolyl C₂₅H₂₄N₂O₃ 400.48 Meta-tolyl substitution reduces steric hindrance compared to para-position; may enhance solubility.
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 4-Acetylphenoxy o-Tolyl C₁₇H₁₇NO₃ 283.32 Smaller molecular weight; acetylphenoxy group introduces ketone functionality.

Notes:

  • Steric and Electronic Effects : The p-tolyl group in the target compound provides a para-substituted aromatic ring, favoring planar interactions with hydrophobic binding pockets. In contrast, the m-tolyl variant may allow better solubility due to reduced symmetry.

Pharmacological and Biochemical Insights

  • Tetrahydroisoquinoline Core: Shared with opioid receptor ligands (e.g., papaverine derivatives), though the benzyl and acetamide groups likely modulate selectivity .
  • Acetamide Tail : The p-tolyl group’s electron-donating methyl may stabilize hydrogen bonding with serine or tyrosine residues in enzymes (e.g., kinase inhibitors).

Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(p-tolyl)acetamide is a derivative of tetrahydroisoquinoline and has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O5C_{26}H_{26}N_{2}O_{5}, with a molecular weight of approximately 442.49 g/mol. Its structure features a tetrahydroisoquinoline moiety linked to an acetamide group, which is essential for its biological activity.

PropertyValue
Molecular Formula C26H26N2O5C_{26}H_{26}N_{2}O_{5}
Molecular Weight 442.49 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired product. The reaction conditions often require careful optimization to ensure high yields and purity.

Biological Activity

Mechanism of Action:
The compound's biological activity is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity: It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects: Its interaction with neural pathways suggests potential benefits in neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Study on Antioxidant Effects: A study published in Journal of Medicinal Chemistry highlighted that derivatives of tetrahydroisoquinoline possess significant antioxidant properties, which can be beneficial in mitigating oxidative damage in cells .
  • Antimicrobial Activity Assessment: Research published in Phytotherapy Research demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Comparison with Related Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives:

CompoundBiological Activity
3,4-DihydroisoquinolinoneAntidepressant effects
Indole derivativesAnticancer properties
Ethyl 2-(benzylamino)acetateAntimicrobial and anti-inflammatory

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